molecular formula C10H15N3 B1296494 4-(Piperidin-1-yl)pyridin-3-amine CAS No. 52311-36-1

4-(Piperidin-1-yl)pyridin-3-amine

Cat. No.: B1296494
CAS No.: 52311-36-1
M. Wt: 177.25 g/mol
InChI Key: XSBYYLKFVJMUOQ-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C10H15N3. It features a piperidine ring attached to a pyridine ring, making it a significant compound in medicinal chemistry and drug discovery . This compound is known for its diverse biological activities and is utilized in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-1-yl)pyridin-3-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and survival, making it an important component of intracellular signaling pathways .

Mode of Action

This compound interacts with its target by inhibiting the activity of the kinase . This inhibition is achieved through an ATP-competitive mechanism, which results in the prevention of phosphorylation and subsequent activation of downstream proteins .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting the kinase B-raf, it prevents the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), a key component in the PI3K pathway. This results in the modulation of several downstream effects, including cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Similar compounds with a piperidine nucleus have been found to be widely used as building blocks in synthesizing organic compounds, including medicinal products . These compounds show a wide variety of biological activities, suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The inhibition of kinase B-raf by this compound leads to a decrease in cell proliferation and survival . This can result in the inhibition of tumor growth, making it a potential antitumor agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C

Biochemical Analysis

Biochemical Properties

4-(Piperidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. These interactions can lead to the activation or inhibition of the target proteins, thereby modulating various cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in cell growth, proliferation, and survival . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been found to inhibit the activity of certain protein kinases by binding to their active sites, thereby preventing them from phosphorylating their target proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the urine . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)pyridin-3-amine typically involves the reaction of 4-chloropyridine with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-(Piperidin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-1-yl)pyridin-3-amine is unique due to its combined piperidine and pyridine moieties, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in drug discovery and development .

Properties

IUPAC Name

4-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBYYLKFVJMUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324957
Record name 4-(Piperidin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-36-1
Record name 52311-36-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Piperidin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-4-(piperidin-1-yl)pyridine (1.0 equiv.) in ethanol, at a concentration of 0.1 M, was added 10% palladium on carbon (0.1 eq.). The resultant heterogeneous solution was put under an atmosphere of hydrogen and was stirred for 15 hours. At this time the mixture was filtered through a pad of celite eluting with methanol. The volatiles were removed in vacuo yielding 4-(piperidin-1-yl)pyridin-3-amine (93%) as an oil. LCMS (m/z): 178.0 (MH+); LC Rt=1.68 min. 1H NMR (CDCl3): δ 8.01 (s, 1H), 7.96 (d, J=5.4, 1H), 6.78 (d, J=5.1, 1H), 3.64-3.74 (m, 2H), 2.86-2.94 (m, 4H), 1.66-1.78 (m, 4H), 1.58-1.64 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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